molecular formula C6H14Cl2N2 B1433087 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride CAS No. 1630082-57-3

2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride

Cat. No. B1433087
M. Wt: 185.09 g/mol
InChI Key: YFAQWQPCBYBDEK-UHFFFAOYSA-N
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Description

“2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride” is a chemical compound with the CAS Number: 1630082-57-3 . It has a molecular weight of 185.1 g/mol . The IUPAC name for this compound is 2-methyl-2,6-diazaspiro[3.3]heptane dihydrochloride . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

A concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been reported . This structural surrogate of piperazine has been shown to be useful in arene amination reactions, yielding a variety of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12N2.2ClH/c1-8-4-6(5-8)2-7-3-6;;/h7H,2-5H2,1H3;2*1H . The canonical SMILES structure is CN1CC2(C1)CNC2.Cl.Cl . The compound has a topological polar surface area of 15.3 Ų .


Chemical Reactions Analysis

The compound has been used in arene amination reactions, yielding a variety of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 185.09 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has no rotatable bonds . The exact mass and monoisotopic mass of the compound are 184.0534038 g/mol . The compound has a complexity of 99.1 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis Techniques : The synthesis of 2,6-diazaspiro[3.3]heptane derivatives has been explored through various techniques, demonstrating the scalability and practicality of these processes for generating structural surrogates of piperazine and for use in arene amination reactions (Burkhard & Carreira, 2008). Another study describes a practical route to these compounds via reductive amination, showing potential for library or large-scale synthesis (Hamza et al., 2007).

  • Chemical Transformations : Research demonstrates the feasibility of creating diazaspiroheptanes through various chemical transformations. For instance, dihalocarbene addition and [2+2] cycloaddition are employed for synthesizing diazaspirohexanes and heptanes with high yields and stereospecificity (Pancholi et al., 2018).

  • Building Blocks for Drug Discovery : Certain studies highlight the synthesis of novel angular azaspiro[3.3]heptanes, providing efficient methods to create these building blocks for drug discovery, usable in libraries or on a preparative scale (Guerot et al., 2011).

Pharmacological Applications

  • Anticonvulsant Activity : A study on 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones revealed promising anticonvulsant activities in specific compounds, demonstrating potential for new anticonvulsant agents (He et al., 2010).

  • Antibacterial Activity : Novel quinoline derivatives containing a 5-azaspiro[2.4]heptan-5-yl moiety exhibited potent antibacterial activity against various respiratory pathogens, including multidrug-resistant strains (Odagiri et al., 2013).

  • Synthesis of Functionalized Derivatives : Research on the synthesis of 5-oxo-2-azaspiro[3.3]heptanes and their conversion into functionalized derivatives indicates their applicability in creating diverse pharmacologically relevant compounds (Guerot et al., 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

2-methyl-2,6-diazaspiro[3.3]heptane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-8-4-6(5-8)2-7-3-6;;/h7H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAQWQPCBYBDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride

CAS RN

1630082-57-3
Record name 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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